molecular formula C17H11Cl2F2N3O B3025776 [1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone

[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone

Cat. No.: B3025776
M. Wt: 382.2 g/mol
InChI Key: JQEUSIGJVMRCOL-UHFFFAOYSA-N
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Description

PDE4B inhibitor is an inhibitor of phosphodiesterase 4B (PDE4B;  IC50 = 140 nM). It is selective for PDE4B over a panel of 20 PDE isoforms and a panel of 39 CNS receptors at 10 µM but does inhibit the activity of PDE4C1, PDE3B, the serotonin (5-HT) receptor subtype 5-HT2C, and sigma-2 (σ2) receptors by greater than 50%.1 PDE4B inhibitor (1 µM) decreases LPS- or Pam3Cys-induced production of TNF-α in mouse bone marrow-derived macrophages (BMDMs). It reduces cocaine self-administration and the progressive ratio breakpoint in mice when administered at a dose of 5 mg/kg.

Mechanism of Action

Target of Action

The primary target of the compound 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl-methanone, also known as a PDE4B inhibitor, is the enzyme phosphodiesterase 4B (PDE4B). PDE4B is a subtype of the phosphodiesterase 4 (PDE4) family, which is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) into inactive adenosine monophosphate (AMP). This enzyme plays a crucial role in regulating intracellular levels of cAMP, a secondary messenger involved in various cellular processes, including inflammation and immune responses .

Mode of Action

The PDE4B inhibitor binds to the active site of the PDE4B enzyme, preventing it from hydrolyzing cAMP into AMP. This inhibition leads to an accumulation of cAMP within the cell. Elevated levels of cAMP activate protein kinase A (PKA), cyclic nucleotide-gated ion channels, and exchange proteins directly activated by cAMP (Epac1/2). These activations result in a cascade of intracellular events that modulate various cellular functions .

Biochemical Pathways

By inhibiting PDE4B and increasing intracellular cAMP levels, the PDE4B inhibitor affects several biochemical pathways. The activation of PKA leads to the phosphorylation of various target proteins, which can alter gene expression and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17. Additionally, the activation of Epac proteins influences cell adhesion, migration, and apoptosis. These pathways collectively contribute to the anti-inflammatory and immunomodulatory effects of PDE4B inhibitors .

Pharmacokinetics

The pharmacokinetics of PDE4B inhibitors involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are typically administered orally and are absorbed through the gastrointestinal tract. They are distributed throughout the body, with a significant concentration in tissues where PDE4B is expressed, such as immune cells and the central nervous system. Metabolism primarily occurs in the liver, where the compound is broken down by cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. The bioavailability of PDE4B inhibitors can be influenced by factors such as food intake and the presence of other medications .

Result of Action

The molecular and cellular effects of PDE4B inhibition include a reduction in the production of pro-inflammatory cytokines, decreased recruitment of inflammatory cells, and modulation of immune responses. These effects can lead to the alleviation of symptoms in various inflammatory and autoimmune diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. Additionally, PDE4B inhibitors have shown potential in treating central nervous system disorders by improving cognitive function and reducing neuroinflammation .

: Phosphodiesterase-4 inhibitor - Wikipedia : Otezla Mechanism of Action (MOA) — PDE4 Inhibitor | Otezla® (apremilast) : Biomolecules | Free Full-Text | Insight into Inhibitory Mechanism of PDE4 : Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D : Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis : Phosphodiesterase-4 inhibitor - Wikipedia

Biochemical Analysis

Biochemical Properties

The primary role of [1-(3,4-dichlorophenyl)pyrrolo[2,3-b]pyridin-2-yl]-(3,3-difluoroazetidin-1-yl)methanone in biochemical reactions is to inhibit PDE4B, thereby increasing the levels of cAMP within cells . This compound interacts with PDE4B, a critical enzyme in the cAMP signaling pathway . The interaction between this compound and PDE4B influences the activity of downstream targets involved in various cellular functions .

Cellular Effects

The effects of [1-(3,4-dichlorophenyl)pyrrolo[2,3-b]pyridin-2-yl]-(3,3-difluoroazetidin-1-yl)methanone on cells are primarily related to its impact on cAMP levels. By inhibiting PDE4B, this compound increases cAMP levels, leading to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets involved in cellular processes . This compound also suppresses the abnormal proliferation and expression of TNF-α, IL-12, IL-23, and ICAM-1, demonstrating its anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of action of [1-(3,4-dichlorophenyl)pyrrolo[2,3-b]pyridin-2-yl]-(3,3-difluoroazetidin-1-yl)methanone involves the inhibition of PDE4B, leading to an increase in cAMP levels . This increase in cAMP activates PKA, which then phosphorylates several downstream targets, including the L-type calcium channel (LTCC), its associated small regulatory G-protein called Rad, phospholamban (PLN), and calcium release channels called ryanodine receptors (RyR2) .

Temporal Effects in Laboratory Settings

It has been observed that this compound shows potent anti-inflammatory activity in mice by inhibiting LPS-induced TNF-α synthesis ex vivo .

Dosage Effects in Animal Models

The effects of [1-(3,4-dichlorophenyl)pyrrolo[2,3-b]pyridin-2-yl]-(3,3-difluoroazetidin-1-yl)methanone vary with different dosages in animal models. For instance, it has been observed that this compound shows potent anti-inflammatory activity in mice by inhibiting LPS-induced TNF-α synthesis ex vivo

Metabolic Pathways

The metabolic pathways involving [1-(3,4-dichlorophenyl)pyrrolo[2,3-b]pyridin-2-yl]-(3,3-difluoroazetidin-1-yl)methanone are primarily related to the cAMP signaling pathway . By inhibiting PDE4B, this compound increases cAMP levels, leading to the activation of PKA, which then phosphorylates several downstream targets .

Transport and Distribution

It is known that PDE4B, the primary target of this compound, is found in various tissues, including the lungs .

Subcellular Localization

The subcellular localization of [1-(3,4-dichlorophenyl)pyrrolo[2,3-b]pyridin-2-yl]-(3,3-difluoroazetidin-1-yl)methanone is likely to be influenced by its interaction with PDE4B. PDE4B is known to have a modular structure that allows targeting of individual isoforms to discrete brain locations

Properties

IUPAC Name

[1-(3,4-dichlorophenyl)pyrrolo[2,3-b]pyridin-2-yl]-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F2N3O/c18-12-4-3-11(7-13(12)19)24-14(6-10-2-1-5-22-15(10)24)16(25)23-8-17(20,21)9-23/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEUSIGJVMRCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(N2C4=CC(=C(C=C4)Cl)Cl)N=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone
Reactant of Route 2
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[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone
Reactant of Route 3
Reactant of Route 3
[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone
Reactant of Route 4
Reactant of Route 4
[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone
Reactant of Route 5
Reactant of Route 5
[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone
Reactant of Route 6
Reactant of Route 6
[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone
Customer
Q & A

Q1: What is the primary mechanism of action of methanone?

A1: methanone acts as a selective inhibitor of PDE4B []. PDE4B is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial intracellular signaling molecule involved in various physiological processes, including inflammatory responses. By inhibiting PDE4B, this compound prevents cAMP degradation, leading to increased intracellular cAMP levels [].

Q2: What are the downstream consequences of increased cAMP levels due to PDE4B inhibition?

A2: Increased cAMP levels can have diverse downstream effects depending on the cell type and context. In immune cells like macrophages, elevated cAMP is associated with reduced production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), thereby contributing to an anti-inflammatory effect [, ].

Q3: Why is selective inhibition of PDE4B desirable over non-selective PDE4 inhibition?

A3: While all PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) degrade cAMP, the PDE4D subtype is strongly linked to the adverse effect of emesis (nausea and vomiting) often observed with non-selective PDE4 inhibitors [, , , ]. Selective inhibition of PDE4B aims to achieve therapeutic benefits, particularly in inflammatory conditions, while minimizing these undesirable side effects [, , , ].

Q4: What is the molecular formula and weight of methanone?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of this specific compound.

Q5: Is there any spectroscopic data available for methanone?

A5: The research papers provided do not include detailed spectroscopic data for this compound.

Q6: How has computational chemistry been employed in the study of methanone and related PDE4B inhibitors?

A6: Computational techniques, including molecular docking and pharmacophore modeling, are frequently used in PDE4B inhibitor research [, , , , , ]. These methods help predict binding interactions between potential inhibitors and the PDE4B enzyme active site. This information aids in understanding inhibitor selectivity for PDE4B over other subtypes, like PDE4D, and guides the design of novel inhibitors with improved potency and selectivity [, ].

Q7: Have any quantitative structure-activity relationship (QSAR) models been developed for PDE4B inhibitors?

A7: Yes, QSAR studies have been conducted on various classes of PDE4B inhibitors, including 2-arylpyrimidines and s-triazines [, ]. These models analyze the relationship between the chemical structure of inhibitors and their biological activity. This information is crucial for identifying key structural features that contribute to potency and selectivity, ultimately guiding the development of more effective PDE4B inhibitors [].

Q8: What in vitro models have been used to study the effects of PDE4B inhibitors?

A9: Cell-based assays using various cell lines, including macrophages (e.g., RAW 264.7 cells) and human airway epithelial cells, are commonly employed [, , ]. These models allow researchers to investigate the impact of PDE4B inhibitors on inflammatory responses, such as the production of cytokines like TNF-α, at a cellular level [, ].

Q9: What animal models have been utilized to evaluate the efficacy of PDE4B inhibitors?

A10: Rodent models, particularly mice, are frequently used to assess the in vivo effects of PDE4B inhibitors in various disease contexts. For example, studies have investigated their potential in models of alcoholic liver disease, atopic dermatitis, pulmonary fibrosis, and spinal cord injury [, , , , ]. These models help to understand the therapeutic potential and limitations of PDE4B inhibitors in a living organism.

Q13: What are the future directions for research on methanone and other PDE4B inhibitors?

A10: Future research will likely focus on several areas, including:

  • Further optimization of PDE4B selectivity to minimize off-target effects and improve the safety profile [, ].
  • Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of PDE4B inhibitors to specific tissues or cells [].
  • Conducting more extensive preclinical and clinical studies to fully elucidate the therapeutic potential of PDE4B inhibitors in various diseases [, , ].
  • Identifying biomarkers that can predict treatment response, monitor efficacy, and identify potential adverse events early on [].

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